molecular formula C20H19NO4 B6102226 methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate

methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate

Cat. No. B6102226
M. Wt: 337.4 g/mol
InChI Key: UWWOSCTVOWASPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate, also known as DMQM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMQM belongs to the quinolinecarboxylate family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in a range of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been found to have anti-cancer properties, which may be useful in the treatment of certain types of cancer. In addition, this compound has been shown to have anti-viral properties, which may be useful in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it is commercially available for research purposes. This compound has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, there are also some limitations to the use of this compound in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the specific experimental conditions.

Future Directions

There are several future directions for research on methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate. It may be useful to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound may also have potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.

Synthesis Methods

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The final product is obtained by methylation of the quinoline ring using methyl iodide. The synthesis of this compound has been optimized to improve yield and purity, and the compound is now commercially available for research purposes.

properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-5-7-16-14(9-12)15(20(22)25-4)11-17(21-16)13-6-8-18(23-2)19(10-13)24-3/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWOSCTVOWASPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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